4-Nitrophenylethylamine hydrobromide

Beschreibung

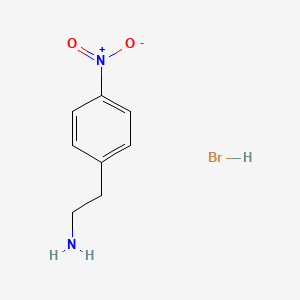

4-Nitrophenylethylamine hydrobromide (CAS 69447-84-3) is an organic salt comprising a phenethylamine backbone substituted with a nitro group at the para position and a hydrobromide counterion. Its molecular formula is C₈H₁₀N₂O₂·HBr, with a molecular weight of 247.09 g/mol . Key physical properties include a melting point of 218°C, boiling point of 340.9°C at 760 mmHg, and a polar surface area of 71.84 Ų, indicative of moderate solubility in polar solvents . The compound is synthesized via methods involving nitration and subsequent salt formation with hydrobromic acid, as referenced in early synthetic chemistry literature .

Structurally, the molecule features a primary amine group attached to a two-carbon chain linked to a nitro-substituted benzene ring. This configuration enables its utility as a precursor in pharmaceutical intermediates, particularly in reactions requiring reduction of the nitro group to an amine for further derivatization .

Eigenschaften

IUPAC Name |

2-(4-nitrophenyl)ethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.BrH/c9-6-5-7-1-3-8(4-2-7)10(11)12;/h1-4H,5-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEDXMYYHOYVRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634302 | |

| Record name | 2-(4-Nitrophenyl)ethan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69447-84-3 | |

| Record name | 2-(4-Nitrophenyl)ethan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-nitrophenyl)ethan-1-amine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Procedure

- Starting Material: Phenylethylamine or phenylethylamine hydrochloride.

- Nitrating Agents: Concentrated nitric acid and concentrated sulfuric acid (mixed acid).

- Temperature: Initial nitration at 0 °C to control reaction rate and selectivity.

- Process:

- Slowly add phenylethylamine to the nitrating mixture at 0 °C.

- Stir at 0 °C until the reaction completes.

- Warm to room temperature.

- Quench reaction by pouring into water.

- Adjust pH to alkaline (~pH 10) using sodium hydroxide.

- Extract the product into an organic solvent such as diethyl ether.

- Re-extract the organic phase with 1M hydrobromic acid to form the hydrobromide salt.

- Isolate by drying and recrystallization.

Key Parameters and Yields

| Parameter | Details |

|---|---|

| Phenylethylamine | 20 g |

| Concentrated Nitric Acid | 35 mL |

| Concentrated Sulfuric Acid | 65 mL |

| Temperature | 0 °C (nitration), then room temp |

| Water for quenching | 1.5 L |

| pH Adjustment | To pH 10 using NaOH |

| Extraction solvent | Diethyl ether |

| Salt formation | 1M Hydrobromic acid |

| Product form | Light yellow solid (hydrobromide salt) |

| Yield | Approximately 26 g (high yield) |

Advantages and Notes

- High purity and good crystallization.

- Suitable for providing high-purity samples for further chemical and biological experiments.

- The nitration is carefully controlled to minimize side products such as ortho- or meta-substituted nitro compounds.

- The reaction conditions limit over-nitration and degradation of the amine group.

This method is adapted from similar procedures for the hydrochloride salt with hydrobromic acid used in the salt formation step to yield the hydrobromide salt.

Amide Protection and Deprotection Method

Rationale

Due to the high reactivity of the amino group under acidic nitration conditions, an amide protecting group can be introduced to prevent side reactions and improve regioselectivity.

Procedure

- Step 1: Amide Protection

- React β-phenylethylamine with an acylating agent in an appropriate solvent to form an amide intermediate.

- Step 2: Nitration

- Add the amide intermediate to concentrated sulfuric acid at room temperature.

- Slowly add concentrated nitric acid dropwise.

- After reaction completion, add crushed ice and adjust pH to alkaline.

- Filter to obtain the nitro-substituted amide intermediate.

- Step 3: Deprotection

- Treat the nitro amide intermediate with hydrobromic acid in a solvent.

- Heat to reflux to remove the amide protecting group.

- Cool to precipitate 4-nitrophenylethylamine hydrobromide.

Advantages

- Improved control over nitration regioselectivity.

- Reduced formation of side products.

- Higher overall yield and purity.

- Suitable for large-scale industrial production due to better process control and scalability.

Yield and Cost

- The process is cost-effective with high product yield.

- The method is industrially viable and has been patented for pharmaceutical intermediate synthesis.

Comparative Summary of Preparation Methods

| Aspect | Direct Nitration Method | Amide Protection Method |

|---|---|---|

| Starting Material | Phenylethylamine | β-Phenylethylamine (protected as amide) |

| Nitration Conditions | 0 °C, mixed acid (HNO3/H2SO4) | Room temp, concentrated sulfuric acid + HNO3 |

| Protection | None | Amide protecting group |

| Salt Formation | Extraction with hydrobromic acid | Deprotection with hydrobromic acid |

| Side Product Control | Moderate, requires careful temperature control | Improved, due to protection |

| Yield | High (~26 g from 20 g starting material) | High, suitable for scale-up |

| Industrial Suitability | Good | Very good |

| Purity | High | High |

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of the synthesized this compound.

- The direct nitration method yields a light yellow crystalline solid with good purity, suitable as a standard for further chemical or biological studies.

- The amide protection method shows improved regioselectivity and reduced impurities, confirmed by chromatographic and spectroscopic analyses.

- Both methods provide robust routes for the synthesis of this compound, with the amide protection method offering advantages in industrial production.

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group undergoes selective reduction to form 4-aminophenethylamine hydrobromide , a critical intermediate in drug synthesis (e.g., dopamine analogs).

Key Conditions

| Reducing Agent | Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| H₂ gas | Pd/C | Ethanol | 40–45°C | 82% | |

| NaBH₄ | – | THF | 25°C | 68% |

-

Mechanism : Catalytic hydrogenation proceeds via adsorption of H₂ on Pd/C, followed by sequential electron transfer to the nitro group .

-

Side Products : Over-reduction to hydroxylamine intermediates occurs with prolonged reaction times (>10 h) .

Alkylation/Arylation

The primary amine participates in nucleophilic substitution with alkyl/aryl halides:

Example Reaction

Conditions

-

Solvent : DMF or DMSO

-

Catalyst : K₂CO₃ or phase-transfer agents (e.g., tetrabutylammonium bromide)

Nucleophilic Substitution

The amine group reacts with acyl chlorides or anhydrides to form amides:

Case Study

Reaction with acetic anhydride yields N-acetyl-4-nitrophenethylamine , a precursor for palladacycle complexes :

Optimized Parameters

-

Molar Ratio : 1:1.2 (amine:anhydride)

-

Solvent : Dichloromethane

Cyclization Reactions

Used in synthesizing six-membered palladacycles for catalytic applications:

Protocol

-

React with Pd(OAc)₂ in methanol at 60°C.

-

Form ortho-metalated complexes via C–H activation .

Key Product : [Pd(κ²-C,N-4-nitrophenethylamine)Cl] with catalytic activity in Suzuki-Miyaura couplings .

Salt Metathesis

Conversion to other salts (e.g., hydrochloride) via anion exchange:

Procedure

Reaction Comparison Table

Critical Research Findings

-

Regioselectivity : Nitration of phenethylamine derivatives favors para-substitution due to steric and electronic effects .

-

Stability : Hydrobromide salts exhibit superior solubility in polar aprotic solvents (e.g., DMF) compared to hydrochloride analogs .

-

Byproduct Control : Isomeric impurities (e.g., 2-nitrophenylethylamine) are suppressed using low-temperature nitration .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Nitrophenylethylamine hydrobromide plays a crucial role in the development of pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in neuropharmacology.

- Synthesis of Bioactive Compounds : The compound serves as an intermediate in synthesizing various bioactive molecules, including those targeting serotonin receptors. For instance, it has been utilized in the synthesis of ortho-metalated primary phenethylamine complexes that have shown promise in drug development .

- Antidepressant Research : Studies have indicated that compounds related to 4-nitrophenylethylamine exhibit antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders .

Organic Synthesis

The compound is extensively used in organic synthesis due to its versatility.

- Building Block for Complex Molecules : this compound can be employed as a building block for creating more complex organic molecules. Its ability to undergo various chemical reactions makes it suitable for synthesizing complex structures .

- Functionalization Reactions : It can be used in functionalization reactions, where the nitro group can be reduced to an amine or transformed into other functional groups, enhancing the diversity of synthetic pathways available to chemists .

Material Science

In material science, this compound has been explored for its potential applications in developing new materials.

- Polymer Synthesis : The compound has been investigated for use in synthesizing polymers with specific functional properties. Its reactivity allows it to participate in polymerization reactions that yield materials with tailored characteristics .

- Nanomaterials : Research has indicated that derivatives of 4-nitrophenylethylamine can be used to create nanomaterials with applications in electronics and photonics due to their unique electronic properties .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant-like effects of derivatives of phenethylamines, including those derived from 4-nitrophenylethylamine. The results demonstrated significant behavioral improvements in rodent models when treated with these compounds, indicating potential pathways for future antidepressant drug development .

Case Study 2: Organic Synthesis Applications

Research conducted on the synthesis of ortho-metalated primary phenethylamines highlighted the utility of this compound as a precursor. The study detailed the reaction mechanisms and outcomes, showcasing its effectiveness in generating complex organometallic compounds suitable for catalysis and materials science applications .

Wirkmechanismus

The mechanism of action of 4-nitrophenylethylamine hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological receptors or enzymes. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

4-Nitrophenylethylamine Hydrochloride (CAS 29968-78-3)

- Molecular Formula : C₈H₁₀N₂O₂·HCl

- Molecular Weight : ~230.6 g/mol (estimated)

- Key Differences: The hydrochloride salt has a smaller counterion (Cl⁻ vs. While both salts share the same organic base, the choice of counterion impacts crystallization behavior and stability. Hydrobromides often exhibit higher melting points due to stronger ionic interactions .

4-Nitrobenzylamine Hydrochloride (CAS 18600-42-5)

- Molecular Formula : C₇H₇N₂O₂·HCl

- Molecular Weight : 188.61 g/mol

- The absence of an ethylamine spacer lowers the molecular weight and polar surface area (61.65 Ų), affecting solubility and interaction with biological targets .

Eletriptan Hydrobromide (RELPAX®)

- Molecular Formula : C₂₂H₂₆N₂O₂S·HBr

- Molecular Weight : 462.43 g/mol

- Key Differences :

- A complex indole-derived structure with a sulfonyl group enables selective 5-HT1B/1D receptor agonism, distinguishing it from simpler aromatic amines like 4-nitrophenylethylamine hydrobromide.

- The hydrobromide counterion here enhances solubility for oral bioavailability, a critical factor in its therapeutic use .

Triethylamine Hydrobromide (CAS 636-70-4)

- Molecular Formula : C₆H₁₅N·HBr

- Molecular Weight : 188.01 g/mol

- Primarily used as a catalyst or acid scavenger in organic synthesis, contrasting with this compound’s role as a building block in drug discovery .

Data Table: Comparative Analysis of Key Compounds

Biologische Aktivität

4-Nitrophenylethylamine hydrobromide is a compound of significant interest in the field of medicinal chemistry and biochemistry. Its biological activity has been explored in various studies, highlighting its potential applications in drug development and enzymatic processes. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is derived from 4-nitrophenethylamine, which is characterized by the presence of a nitro group on the aromatic ring. The molecular formula is , and it exhibits properties typical of amines, such as basicity and nucleophilicity.

Biological Activity

1. Enzymatic Activity

Research indicates that 4-nitrophenylethylamine can serve as a substrate for various enzymes, particularly transaminases. These enzymes catalyze the transfer of amino groups, which is crucial in amino acid metabolism and the synthesis of neurotransmitters. A study identified multiple clones active against 2-(4-nitrophenyl)ethan-1-amine, demonstrating its utility in biotransformation processes .

2. Antimicrobial Properties

The compound has shown antimicrobial activity in preliminary studies. In particular, it has been evaluated for its efficacy against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, though detailed mechanisms remain to be fully elucidated.

Case Studies

Case Study 1: Transaminase Screening

In a bioprospecting effort, researchers screened environmental DNA libraries for transaminase activity using 4-nitrophenylethylamine as a substrate. Ten positive clones were identified, indicating that this compound can be effectively utilized in enzyme assays to explore novel enzymatic activities .

Case Study 2: Drug Development Applications

This compound has been investigated for potential applications in drug formulations targeting neurological disorders. Its ability to modulate neurotransmitter levels makes it a candidate for further investigation in pharmacological studies.

Table 1: Summary of Biological Activities

Table 2: Synthesis and Characterization

| Parameter | Details |

|---|---|

| Molecular Formula | |

| Synthesis Method | Nitration of phenethylamine followed by hydrobromide formation |

| Purity | High purity achieved through recrystallization |

Research Findings

Recent studies have underscored the importance of 4-nitrophenylethylamine derivatives in synthetic organic chemistry and their biological implications. The synthesis methods have evolved to enhance yield and purity, making them suitable for biological experiments . Furthermore, ongoing research continues to explore its role as a potential therapeutic agent due to its interaction with biological systems.

Q & A

What are the established synthetic routes for 4-Nitrophenylethylamine hydrobromide, and how can researchers optimize yield and purity?

Basic Research Focus

The synthesis of this compound typically involves nitration of phenethylamine derivatives followed by hydrobromide salt formation. A classical method reported by Johnson and Guest involves halogen replacement by a nitro group in halogenated phenethylamine precursors, with subsequent neutralization using HBr . To optimize yield:

- Use stoichiometric control to minimize side reactions (e.g., over-nitration).

- Purify the product via recrystallization from ethanol/diethyl ether mixtures to achieve >95% purity.

- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3) to isolate intermediates.

How can researchers resolve contradictions in spectroscopic data during structural characterization of this compound?

Advanced Research Focus

Discrepancies in NMR or IR spectra often arise from protonation site ambiguity or hydrogen bonding variations. Methodological solutions include:

- Single-crystal X-ray diffraction : Determines protonation sites and hydrogen-bonding networks, as demonstrated for structurally related hydrobromide salts .

- Solid-state NMR : Differentiates between tautomeric forms or salt polymorphs.

- DFT calculations : Validate experimental data by modeling protonation states and comparing theoretical/experimental vibrational spectra .

What analytical techniques are recommended for assessing the purity of this compound in pharmaceutical intermediates?

Basic Research Focus

Purity assessment requires orthogonal methods:

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water 60:40) with UV detection at 254 nm .

- Elemental analysis : Confirm Br⁻ content (theoretical: ~26.5% w/w).

- Melting point analysis : Compare observed values (literature range: 210–215°C) to detect impurities .

How does the choice of solvent affect the stability of this compound in long-term storage?

Basic Research Focus

Hydrobromide salts are hygroscopic and prone to decomposition under humid conditions. Best practices include:

- Storage : Anhydrous solvents (e.g., dry DMSO or DMF) at −20°C in amber vials.

- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track decomposition products like 4-nitrophenylethylamine .

What strategies mitigate side reactions during the nitration of phenethylamine derivatives to synthesize this compound?

Advanced Research Focus

Undesired ortho-nitration or oxidation can be minimized by:

- Directed ortho-metallation : Use directing groups (e.g., Boc-protected amines) to regioselectively introduce nitro groups .

- Low-temperature nitration : Conduct reactions at −10°C with nitric acid/sulfuric acid mixtures to suppress poly-nitration .

- In situ quenching : Add ice-cold water immediately post-reaction to terminate nitration.

How can researchers validate the biological activity of this compound in neurotransmitter-related assays?

Advanced Research Focus

While direct biological data for this compound is limited, methodological frameworks from related hydrobromide salts (e.g., scopolamine hydrobromide) suggest:

- In vitro acetylcholinesterase (AChE) inhibition assays : Compare IC₅₀ values against reference standards .

- Behavioral models : Administer doses (1–5 mg/kg, i.p.) in rodent models to assess CNS effects, ensuring ethical compliance with Directive 2010/63/EU .

What are the critical factors in scaling up this compound synthesis from milligram to gram quantities?

Advanced Research Focus

Scale-up challenges include heat dissipation and impurity control. Solutions involve:

- Flow chemistry : Continuous nitration reactors improve temperature control and reduce exothermic risks.

- Crystallization optimization : Use anti-solvent precipitation (e.g., adding diethyl ether to ethanol solutions) for consistent crystal size distribution .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

How can computational chemistry aid in predicting the solubility and bioavailability of this compound?

Advanced Research Focus

Molecular modeling approaches include:

- COSMO-RS simulations : Predict solubility in aqueous and organic solvents based on σ-profiles .

- Pharmacokinetic modeling : Use tools like GastroPlus to estimate logP (predicted: ~1.2) and membrane permeability.

- Docking studies : Explore interactions with biological targets (e.g., monoamine transporters) to guide derivatization .

What are the best practices for handling discrepancies between theoretical and experimental elemental analysis results?

Basic Research Focus

Deviations >0.3% require troubleshooting:

- Repeat analysis : Ensure complete combustion in CHNS/O analyzers.

- Check salt stoichiometry : Confirm 1:1 amine:HBr ratio via titration (0.1M NaOH, bromocresol green indicator) .

- Assess hydration : TGA/DSC can detect residual water affecting Br⁻ content .

How does the nitro group in this compound influence its reactivity in subsequent derivatization reactions?

Advanced Research Focus

The electron-withdrawing nitro group directs electrophilic substitutions and stabilizes intermediates:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.